1-Fluorocyclopentanecarboxylic acid
Description
1-Fluorocyclopentanecarboxylic acid (CAS: 1557370-29-2) is a fluorinated cyclopentane derivative with the molecular formula C₆H₉FO₂ and a molecular weight of 146.14 g/mol . This compound features a fluorine atom substituted at the 1-position of the cyclopentane ring, adjacent to the carboxylic acid group. The electron-withdrawing nature of fluorine influences the compound's acidity and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . It is commercially available with a purity of ≥95–97% and is utilized as a building block for introducing fluorinated motifs into complex molecules .
Properties
IUPAC Name |
1-fluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWXIFDDFXCLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557370-29-2 | |
| Record name | 1-fluorocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclopentanecarboxylic acid in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that 1-fluorocyclopentanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). It induces apoptosis and disrupts the cell cycle, particularly at the S phase, which is crucial for halting cancer cell proliferation.
- Case Study : In a study evaluating its effects on MCF-7 cells, the compound demonstrated an IC value of approximately 1.30 µM, showcasing potent antiproliferative activity compared to standard treatments.
- Anticancer Activity : Research indicates that 1-fluorocyclopentanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). It induces apoptosis and disrupts the cell cycle, particularly at the S phase, which is crucial for halting cancer cell proliferation.
- Antimicrobial Properties
-
Synthesis of Novel Compounds
- The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.
- Example : It has been used to prepare precursors for isoxazole and isoxazoline derivatives, which are important in drug development .
Data Table: Comparison of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 1.30 | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of bacterial cell wall integrity |
| Antimicrobial | Escherichia coli | Not specified | Disruption of bacterial cell wall integrity |
Case Study 1: Anticancer Activity
In a study conducted by researchers investigating the effects of this compound on MCF-7 cells:
- The compound induced significant DNA damage and inhibited cyclin-dependent kinase activity, crucial for regulating the cell cycle.
- This study highlights the potential of fluorinated compounds in cancer therapy, emphasizing their role in inducing programmed cell death in malignant cells.
Case Study 2: Antimicrobial Evaluation
A preliminary investigation into the antimicrobial properties of derivatives indicated promising results against common pathogens:
- The compound's structural features contribute to its ability to interact with bacterial membranes, leading to cell lysis.
Mechanism of Action
The mechanism of action of 1-fluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS: 214262-97-2)
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid
- Molecular Formula : C₇H₉F₃O₂; Molecular Weight : 182.14 g/mol .
- The trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability, making it suitable for bioactive molecules.
- Reactivity: Strong electron-withdrawing effects alter nucleophilic substitution pathways compared to fluorine .
1-Cyanocyclopentanecarboxylic Acid (CAS: 540490-54-8)
1-Amino-2-hydroxycyclopentanecarboxylic Acid
1-Phenyl-1-cyclopentanecarboxylic Acid (CAS: 77-55-4)
- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 g/mol .
- A phenyl substituent introduces steric bulk, reducing ring strain and altering solubility.
Physicochemical and Reactivity Comparison
Biological Activity
1-Fluorocyclopentanecarboxylic acid (1-FCPA) is a fluorinated compound that has garnered attention for its potential applications in medicinal chemistry and as a PET imaging agent. This article provides a comprehensive overview of the biological activities associated with 1-FCPA, including its mechanisms of action, synthesis, and relevant case studies.
1-FCPA, with the chemical formula C₆H₉FO₂, is characterized by a cyclopentane ring with a fluorine atom and a carboxylic acid group. The synthesis of 1-FCPA can be achieved through various methods, including the fluorination of cyclopentanecarboxylic acid derivatives. The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for biological applications.
The biological activity of 1-FCPA primarily stems from its interaction with amino acid transport systems. Research indicates that compounds similar to 1-FCPA are transported via system L and system ASC in tumor cells, which are integral for amino acid uptake in malignant tissues. This mechanism is crucial for developing PET imaging agents targeting tumors, as amino acids are vital for tumor growth and metabolism .
In Vitro Studies
In vitro studies have demonstrated that 1-FCPA exhibits significant uptake in various cancer cell lines. For instance, in studies involving DU145 prostate cancer cells, 1-FCPA showed promising uptake characteristics comparable to other amino acid analogs. This uptake is mediated primarily through system L transport mechanisms, indicating its potential as an imaging agent for prostate cancer detection .
Biodistribution Studies
Biodistribution studies in animal models have revealed that 1-FCPA accumulates preferentially in tumor tissues compared to surrounding healthy tissues. In Fischer rats bearing 9L gliosarcoma tumors, the tumor-to-brain tissue ratios reached up to 2.8, demonstrating significant selectivity for malignant cells over normal brain tissue . These findings suggest that 1-FCPA could serve as an effective tracer for PET imaging in oncology.
PET Imaging Applications
One notable application of 1-FCPA is as a PET imaging agent for detecting recurrent prostate cancer. A clinical trial investigated the efficacy of radiolabeled forms of 1-FCPA (e.g., [18F]FACPC) in patients with suspected recurrent tumors. The results indicated that while initial uptake was promising, rapid accumulation in the bladder limited its diagnostic utility due to interference with tumor visualization .
Comparative Analysis with Other Compounds
A comparative analysis between 1-FCPA and other fluorinated amino acids revealed that while 1-FCPA showed good tumor selectivity, its biodistribution profile could be improved. For example, derivatives such as [18F]FACBC demonstrated better overall performance in terms of lesion conspicuity and lower bladder activity at later time points post-injection .
Summary of Findings
The following table summarizes key findings related to the biological activity and applications of this compound:
| Study | Findings |
|---|---|
| In Vitro Uptake | Significant uptake in DU145 prostate cancer cells via system L transport |
| Biodistribution | Tumor-to-brain tissue ratios up to 2.8 in rat models |
| Clinical Application | Limited utility as a PET imaging agent due to rapid bladder accumulation |
| Comparative Analysis | Better performance observed in [18F]FACBC regarding lesion visibility and reduced bladder activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
